molecular formula C11H23N3O2 B15167504 Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- CAS No. 646071-70-7

Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl-

Katalognummer: B15167504
CAS-Nummer: 646071-70-7
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: BCSIVGMYUKDIQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- is a complex organic compound with a unique structure that includes both acetylamino and dimethylamino functional groups

Vorbereitungsmethoden

The synthesis of Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the acetylation of a suitable amine precursor, followed by the introduction of the dimethylamino group through a substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch processes with optimized reaction parameters to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols, depending on the reagents and conditions used.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction pathway and conditions employed.

Wissenschaftliche Forschungsanwendungen

Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with tailored properties.

Wirkmechanismus

The mechanism of action of Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and dimethylamino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound can influence various biological processes, making it a valuable tool in both basic and applied research.

Vergleich Mit ähnlichen Verbindungen

Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- can be compared with other similar compounds, such as:

    N-Methylpropanamide: This compound has a simpler structure and lacks the acetylamino and dimethylamino groups, resulting in different chemical properties and applications.

    Propanamide, 2-(dimethylamino)-N-methyl-: This compound shares the dimethylamino group but differs in the presence of the acetylamino group, leading to variations in reactivity and biological activity. The uniqueness of Propanamide, 2-(acetylamino)-3-(dimethylamino)-N,N-diethyl- lies in its combination of functional groups, which confer distinct chemical and biological properties not found in its simpler analogs.

Eigenschaften

CAS-Nummer

646071-70-7

Molekularformel

C11H23N3O2

Molekulargewicht

229.32 g/mol

IUPAC-Name

2-acetamido-3-(dimethylamino)-N,N-diethylpropanamide

InChI

InChI=1S/C11H23N3O2/c1-6-14(7-2)11(16)10(8-13(4)5)12-9(3)15/h10H,6-8H2,1-5H3,(H,12,15)

InChI-Schlüssel

BCSIVGMYUKDIQF-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C(CN(C)C)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.